2,2'[[4-[[3-Cyano-5-(phenylazo)-2-thienyl]azo]phenyl]imino]diethyl diacetate
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Overview
Description
2,2’[[4-[[3-Cyano-5-(phenylazo)-2-thienyl]azo]phenyl]imino]diethyl diacetate is a complex organic compound characterized by the presence of azo groups and a thienyl ring. This compound is part of the azo dye family, which is known for its vivid colors and extensive applications in various industries, including textiles, printing, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’[[4-[[3-Cyano-5-(phenylazo)-2-thienyl]azo]phenyl]imino]diethyl diacetate typically involves the diazotization of aniline derivatives followed by azo coupling with thienyl compounds. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the azo linkage .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters further enhances the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,2’[[4-[[3-Cyano-5-(phenylazo)-2-thienyl]azo]phenyl]imino]diethyl diacetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: The azo groups can be reduced to amines under specific conditions.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2,2’[[4-[[3-Cyano-5-(phenylazo)-2-thienyl]azo]phenyl]imino]diethyl diacetate has a wide range of applications in scientific research:
Chemistry: Used as a chromophore in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for cellular and molecular studies.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of dyes and pigments for textiles and printing.
Mechanism of Action
The compound exerts its effects primarily through the interaction of its azo groups with biological molecules. The azo linkage can undergo reduction to form amines, which then interact with cellular targets. The thienyl ring enhances the compound’s ability to bind to specific enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl-[4-(5-methyl-thiazol-2-ylazo)-phenyl]-amine
- 4-(Benzothiazol-2-ylazo)-3-phenyl-2H-isoxazol-5-one
Uniqueness
2,2’[[4-[[3-Cyano-5-(phenylazo)-2-thienyl]azo]phenyl]imino]diethyl diacetate stands out due to its unique combination of azo groups and a thienyl ring, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in multiple fields highlight its versatility and significance .
Properties
CAS No. |
83743-05-9 |
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Molecular Formula |
C25H24N6O4S |
Molecular Weight |
504.6 g/mol |
IUPAC Name |
2-[N-(2-acetyloxyethyl)-4-[(3-cyano-5-phenyldiazenylthiophen-2-yl)diazenyl]anilino]ethyl acetate |
InChI |
InChI=1S/C25H24N6O4S/c1-18(32)34-14-12-31(13-15-35-19(2)33)23-10-8-22(9-11-23)28-30-25-20(17-26)16-24(36-25)29-27-21-6-4-3-5-7-21/h3-11,16H,12-15H2,1-2H3 |
InChI Key |
HOVCXNYTPVRTGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCN(CCOC(=O)C)C1=CC=C(C=C1)N=NC2=C(C=C(S2)N=NC3=CC=CC=C3)C#N |
Origin of Product |
United States |
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